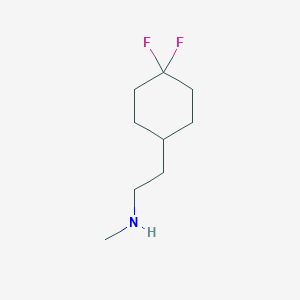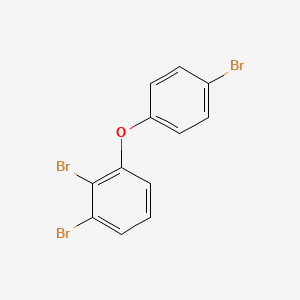
2,3,4'-Tribromodiphenyl ether
Übersicht
Beschreibung
2,3,4’-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O . It is also known as 1,2-Dibromo-3-(4-bromophenoxy)benzene .
Molecular Structure Analysis
The molecular structure of 2,3,4’-Tribromodiphenyl ether consists of two phenyl rings connected by an ether linkage. The phenyl rings are substituted with bromine atoms at the 2, 3, and 4’ positions .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4’-Tribromodiphenyl ether is 406.895 Da . Other specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Atmospheric and Water Solution Fate
- Oxidation Mechanisms and Kinetics : 2,3,4'-Tribromodiphenyl ether (BDE-28), a typical congener of polybrominated diphenyl ethers (PBDEs), has been studied for its fate in both the atmosphere and water solutions. The study focused on its interactions with OH radicals, leading to the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins (PBDDs) as major products. The oxidation of BDE-28 by OH radicals is highly feasible, especially at the less-brominated phenyl ring. In an aqueous solution, the feasibility of the reaction between BDE-28 and the OH radical is reduced. The atmospheric lifetime of BDE-28 with OH radicals is determined to be around 6.7 days (Cao et al., 2013).
Environmental Concentrations and Behavior
- Presence in the Great Lakes Atmosphere : Research on tribromophenoxy compounds, which share a common structural feature with 2,3,4'-Tribromodiphenyl ether, has revealed their presence in the atmosphere around the Great Lakes. The study includes data on atmospheric concentrations of these compounds, indicating significant urban effects on their distribution (Ma et al., 2012).
Degradation and Transformation
- Debromination by Nanoscale Zerovalent Iron : The debromination of 2,3,4-tribromodiphenyl ether (BDE 21) by nanoscale zerovalent iron particles (nZVI) was investigated to understand the degradation pathways and kinetics. nZVI effectively debrominates PBDEs to lower brominated compounds and diphenyl ether. The susceptibility of the meta-bromine and the stepwise debromination process were studied, along with the correlation of reaction rate constants with the heat of formation and energy of the lowest unoccupied molecular orbital (Zhuang et al., 2010).
Photochemical Transformation
- UV Irradiation Transformation : A study on the degradation and transformation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) under ultraviolet (UV) irradiation showed its transformation to less-brominated analogs and brominated phenols. This transformation is significant in both gas and liquid phases, suggesting potential sources of secondary pollutants in the environment (Wang et al., 2013).
Molecular Orbital Studies
- Conformational Properties : Research into the conformational properties of polybrominated diphenyl ethers (PBDEs), including those structurally related to 2,3,4'-Tribromodiphenyl ether, has been conducted using quantum chemical methods. The study provides insights into the environmental fate and potential risks of PBDEs, highlighting their conformational flexibility due to low energy barriers for the interconversion of stable conformers (Hu et al., 2005).
Biodegradation in Soil
- Aerobic and Anaerobic Biodegradation : The biodegradation kinetics of 2,4,4'-tribromodiphenyl ether (BDE 28) and other brominated flame retardants were examined in both aerobic and anaerobic soil. BDE 28 showed significant degradation, with its half-life and degradation rates compared to other flame retardants providing valuable data for environmental risk assessments (Nyholm et al., 2010).
Safety and Hazards
2,3,4’-Tribromodiphenyl ether is harmful if swallowed, absorbed through the skin, or inhaled . It can cause irritation to the skin and eyes . It is suspected to be a carcinogen and may cause kidney and liver damage . Safety measures include avoiding dust formation, not breathing in vapors, mist, or gas, and ensuring adequate ventilation . Personal protective equipment should be worn, and eye wash and safety equipment should be readily available .
Eigenschaften
IUPAC Name |
1,2-dibromo-3-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNIFQVNBINLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879857 | |
| Record name | BDE-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-15-5 | |
| Record name | 2,3,4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08EJ2VX9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,3,4-Tribromodiphenyl ether be broken down, and if so, what are the products and potential applications of this process?
A1: Yes, 2,3,4-Tribromodiphenyl ether can be effectively debrominated by nanoscale zerovalent iron particles (nZVI). [] This process leads to the formation of lower brominated diphenyl ethers and ultimately diphenyl ether, which is the completely debrominated form. [] This information is valuable for potential environmental remediation applications, as it suggests a method for breaking down this PBDE congener into less harmful substances.
Q2: How does the structure of 2,3,4-Tribromodiphenyl ether influence its reactivity with nZVI?
A2: The position of the bromine atoms on the diphenyl ether molecule plays a key role in its reactivity with nZVI. Research suggests that meta-bromine atoms are more susceptible to debromination by nZVI. [] Furthermore, the reaction rate constants are influenced by the number of bromine substituents, with fewer bromine atoms leading to slower reaction rates. [] This information is crucial for understanding the degradation pathways and kinetics of BDE-21 and other PBDEs in the presence of nZVI.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



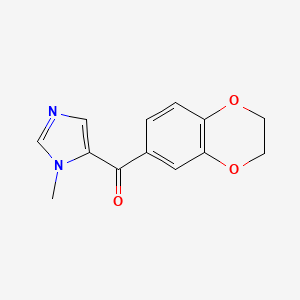
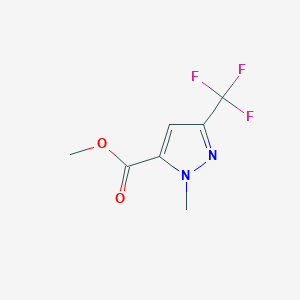
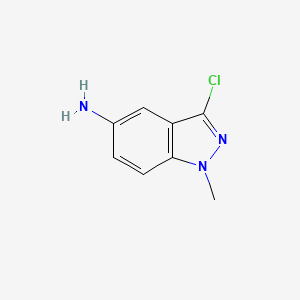

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
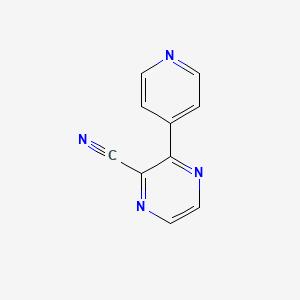
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)


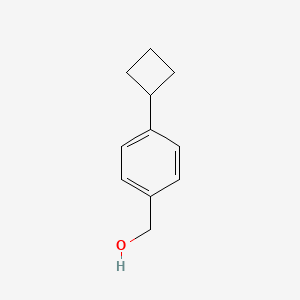
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
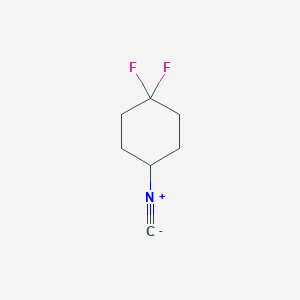
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
